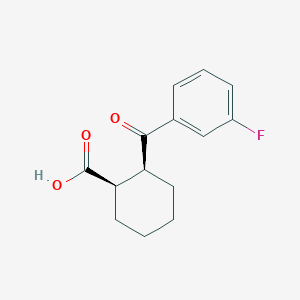

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Descripción

Nomenclature and Chemical Registry Information

The compound cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is officially registered under the Chemical Abstracts Service number 733742-66-0. This registration number serves as the primary identifier for the compound in chemical databases and regulatory systems worldwide. The molecular formula of this compound is established as C14H15FO3, corresponding to a molecular weight of 250.27 grams per mole. These fundamental chemical identifiers provide the foundation for all chemical documentation and research activities involving this compound.

The compound is catalogued under multiple registry systems beyond the Chemical Abstracts Service. The Molecular Design Limited number MFCD07698699 serves as an additional identifier in chemical databases. Furthermore, the compound appears in various international chemical registries with consistent molecular parameters, ensuring standardized identification across different regulatory jurisdictions. The European chemical inventory systems recognize this compound under specific identification codes that facilitate its tracking and regulatory compliance.

Database cross-referencing reveals that this compound maintains consistent identification parameters across multiple chemical information systems. The PubChem database, maintained by the National Center for Biotechnology Information, provides comprehensive chemical information using these established identifiers. The Environmental Protection Agency CompTox dashboard system utilizes the identifier DTXSID00641351 for environmental and toxicological data management. These multiple identification systems ensure comprehensive tracking and documentation of the compound across various scientific and regulatory applications.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and determines many of its physical and chemical properties. The compound exhibits a cis-configuration across the cyclohexane ring system, where the carboxylic acid group and the fluorobenzoyl substituent are positioned on the same face of the cyclohexane ring. This geometric arrangement significantly influences the compound's three-dimensional structure and its potential interactions with other molecules.

The absolute stereochemistry of this compound is definitively established as (1R,2S)-configuration, as indicated by the systematic International Union of Pure and Applied Chemistry nomenclature. This stereochemical designation specifies the exact spatial arrangement of atoms around the chiral centers within the molecule. The R and S designations follow the Cahn-Ingold-Prelog priority rules, providing unambiguous identification of the molecular configuration. This absolute stereochemical assignment is crucial for understanding the compound's biological activity and chemical reactivity patterns.

Structural analysis reveals that the compound contains multiple stereocenter positions that contribute to its overall three-dimensional architecture. The cyclohexane ring system adopts specific conformational preferences that are influenced by the presence of both the carboxylic acid functional group and the bulky fluorobenzoyl substituent. These structural features create distinct spatial relationships that affect the compound's chemical properties and potential biological interactions. The stereochemical constraints imposed by the cis-configuration limit the conformational flexibility of the molecule, resulting in more predictable chemical behavior.

The stereochemical purity of commercially available samples typically reflects the specific synthetic routes employed in their preparation. Chemical suppliers indicate that chiral compounds may contain mixtures of enantiomers unless specifically designated as chirally pure. This consideration is particularly important for research applications where stereochemical purity significantly impacts experimental outcomes. Understanding the stereochemical composition of available samples is essential for proper experimental design and data interpretation.

International Union of Pure and Applied Chemistry Naming Conventions and Alternative Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is (1R,2S)-2-(3-fluorobenzoyl)cyclohexanecarboxylic acid. This nomenclature follows established conventions for naming complex organic molecules containing multiple functional groups and stereochemical features. The International Union of Pure and Applied Chemistry system provides a standardized approach to chemical nomenclature that ensures consistent identification across different languages and scientific communities.

Alternative nomenclature systems also provide valid names for this compound, reflecting different naming conventions and historical practices. The compound may be referenced as this compound in many chemical databases and commercial catalogues. This alternative naming emphasizes the cis-stereochemical relationship while maintaining clarity regarding the substitution pattern. Both naming conventions are widely accepted and used interchangeably in scientific literature and commercial applications.

Chemical database systems employ various synonyms and alternative names to ensure comprehensive searchability and cross-referencing. These alternative designations include systematic names that emphasize different structural features or naming priorities. The compound appears in chemical registries under multiple synonymous entries, facilitating comprehensive literature searches and database queries. Commercial suppliers may use simplified or trade-specific names that maintain chemical accuracy while improving accessibility for researchers and purchasing departments.

The International Chemical Identifier system provides additional nomenclature standardization through its InChI designation: InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1. This systematic identifier encodes the complete molecular structure, including stereochemical information, in a standardized format that enables precise chemical identification across different software systems and databases. The corresponding InChI Key YJIFMHRCDUOGST-NWDGAFQWSA-N provides a shortened version suitable for database indexing and cross-referencing.

| Nomenclature System | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Systematic | (1R,2S)-2-(3-fluorobenzoyl)cyclohexanecarboxylic acid |

| Common Chemical Name | This compound |

| International Chemical Identifier | InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 |

| International Chemical Identifier Key | YJIFMHRCDUOGST-NWDGAFQWSA-N |

Historical Context and Discovery Timeline

The historical development of this compound reflects broader trends in fluorinated organic chemistry and synthetic methodology advancement. While specific discovery dates for this particular compound are not extensively documented in the available literature, its synthesis and characterization likely emerged from systematic investigations into fluorinated aromatic compounds during the late twentieth and early twenty-first centuries. The compound represents part of a broader class of fluorinated cyclohexane derivatives that have attracted research interest due to their unique chemical properties and potential applications.

The development of synthetic methodologies for preparing compounds of this structural class required advancement in several key areas of organic chemistry. Fluorinated aromatic chemistry experienced significant growth during the latter half of the twentieth century, driven by recognition of fluorine's unique effects on molecular properties. The specific combination of fluorinated aromatic systems with cyclohexane carboxylic acid frameworks represents a convergence of these synthetic capabilities with growing interest in stereochemically defined compounds.

Commercial availability of this compound through specialized chemical suppliers indicates successful development of reliable synthetic routes and purification methodologies. The compound appears in multiple supplier catalogues with consistent specifications, suggesting established synthetic protocols that enable reproducible preparation. The availability of the compound with defined stereochemical purity reflects sophisticated synthetic and analytical capabilities that have developed over several decades of fluorinated organic chemistry research.

Research interest in compounds of this structural class has been driven by several factors, including the unique properties imparted by fluorine substitution and the potential for biological activity associated with cyclohexane carboxylic acid frameworks. The specific stereochemical features of this compound make it valuable for studies investigating structure-activity relationships and stereochemical effects on chemical and biological properties. Contemporary research continues to explore applications of such fluorinated compounds in various fields, from materials science to pharmaceutical research.

Propiedades

IUPAC Name |

(1R,2S)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFMHRCDUOGST-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641351 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-66-0 | |

| Record name | (1R,2S)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclohexane-1-carboxylic Acid Core Formation

A foundational step is the preparation of cyclohexane-1-carboxylic acid or its derivatives, which can be achieved by:

- Diels-Alder Reaction:

The [2+4] cycloaddition of 1,3-butadiene with acrylic acid produces 3-cyclohexene-1-carboxylic acid, which is subsequently hydrogenated to cyclohexane-1-carboxylic acid. This method is efficient, yielding over 95% product under optimized conditions.

| Parameter | Conditions | Outcome |

|---|---|---|

| Diels-Alder temperature | Room temperature to 200°C | High yield of cyclohexene acid |

| Hydrogenation catalyst | 5% Pd/C or Pt catalyst | Complete saturation of ring |

| Hydrogen pressure | 10–150 psi | Efficient hydrogenation |

| Solvent | Toluene, benzene, xylene, ethanol | Good solubility and reaction |

| Yield | >95% | High purity cyclohexane acid |

This approach provides a stereochemically flexible cyclohexane carboxylic acid intermediate suitable for further functionalization.

Introduction of the 3-Fluorobenzoyl Group

The 3-fluorobenzoyl substituent is introduced via an acylation reaction, typically involving:

Friedel-Crafts Acylation or Equivalent Acylation:

The cyclohexane ring bearing the carboxylic acid is acylated at the 2-position with 3-fluorobenzoyl chloride or an activated 3-fluorobenzoic acid derivative under controlled conditions to favor cis substitution.Stereochemical Control:

The cis configuration is achieved by selective reaction conditions or by using chiral catalysts or auxiliaries to direct the acylation to the desired face of the cyclohexane ring.

Enantiomeric and Stereochemical Purification

Use of Hydrolases or Enzymatic Resolution:

According to patent literature, hydrolase enzymes can be employed to prepare enantiomerically enriched cis-configured cyclohexane derivatives, enhancing stereochemical purity.Chromatographic Techniques:

Chiral chromatography or crystallization methods may be used to isolate the desired cis isomer with high enantiomeric excess.

Summary Table of Preparation Steps

| Step | Method/Reaction Type | Key Conditions/Notes | Yield/Outcome |

|---|---|---|---|

| Cyclohexane-1-carboxylic acid synthesis | Diels-Alder + Hydrogenation | 1,3-butadiene + acrylic acid; Pd or Pt catalyst; 10–150 psi H2 | >95% yield, high purity |

| 3-Fluorobenzoyl group introduction | Acylation (Friedel-Crafts or equivalent) | Use of 3-fluorobenzoyl chloride; stereochemical control via catalysts or auxiliaries | Selective cis substitution |

| Enantiomeric enrichment | Enzymatic resolution (hydrolases) | Hydrolase-mediated hydrolysis for chiral purity | High enantiomeric excess |

| Purification | Chromatography/crystallization | Chiral stationary phases or selective crystallization | Isolation of pure cis isomer |

Research Findings and Notes

The presence of the fluorine atom on the benzoyl group enhances the compound's chemical reactivity and binding affinity in biological contexts, necessitating precise synthetic control.

The Diels-Alder approach to cyclohexane carboxylic acid intermediates is industrially favorable due to its simplicity, high yield, and minimal side reactions.

Enzymatic methods for stereochemical control are preferred for producing non-racemic cis isomers, which are critical for biological activity and pharmaceutical applications.

Hydrogenation conditions (catalyst type, pressure, solvent) significantly affect the yield and purity of the cyclohexane ring saturation step.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.

Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the cyclohexane ring.

Reduction: Alcohol derivatives of the fluorobenzoyl group.

Substitution: Various substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid has been investigated for its role as a potential drug candidate. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in neurological and metabolic pathways.

Case Study : Research has indicated that compounds similar to this compound exhibit selective binding to histamine H3 receptors, which are implicated in cognitive function and appetite regulation. The ability of this compound to act as a receptor ligand could lead to the development of new treatments for conditions like obesity and cognitive disorders .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies suggest that derivatives of this compound can induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy.

Research Findings : In vitro studies have shown that certain derivatives can significantly reduce the viability of non-small cell lung cancer cells. These findings support further exploration into the compound's mechanism of action, which may involve the induction of oxidative stress and disruption of cell cycle progression .

Fluorescence Imaging

The unique fluorescence properties of this compound derivatives make them suitable for use as imaging agents in biological systems.

Application Example : Compounds with similar structures have been utilized as fluorescence probes, allowing researchers to visualize biological processes in real-time. This application is particularly valuable in studying cellular dynamics and drug interactions within live cells .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and stability .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following sections compare cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid with structurally related cyclohexane-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Analogs and Substituent Variations

The substituent on the benzoyl group and the position of functional groups on the cyclohexane ring significantly influence the compound’s properties. Key analogs include:

- Positional Isomerism: The cis-1,2 vs. cis-1,3 substitution (e.g., 733742-66-0 vs.

- Electron-Withdrawing vs.

Physicochemical Properties

Key physical properties of selected analogs:

*Predicted values based on structural similarity to 131779-79-8 .

- Melting Points : The methylenedioxy analog (131779-79-8) has a higher melting point (152–154°C) due to enhanced crystallinity from the rigid benzodioxole ring .

- Acidity : The predicted pKa (~4.48) for 733742-66-0 suggests moderate acidity, comparable to its methylenedioxy analog, making it suitable for salt formation or coordination chemistry .

Actividad Biológica

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a carboxylic acid group and a fluorobenzoyl moiety, suggest that it may interact with various biological targets, influencing enzymatic activities and metabolic pathways.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C14H15F O3

- Molecular Weight : 252.27 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances binding affinity to enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their stability and function.

Enzyme Interaction

Studies indicate that this compound may act as an enzyme inhibitor. For instance, its interaction with cytochrome P450 enzymes has been documented, suggesting potential applications in drug metabolism studies . The compound has shown promise in modulating the activity of enzymes involved in metabolic pathways, which could be significant for drug development.

Anti-inflammatory and Analgesic Properties

Research into the anti-inflammatory and analgesic properties of this compound is ongoing. Preliminary data suggests that it may exhibit these properties through inhibition of pro-inflammatory cytokines and modulation of pain pathways . Further studies are required to elucidate the exact mechanisms involved.

Study on Enzyme Inhibition

In a recent study, researchers evaluated the inhibitory effects of this compound on various cytochrome P450 enzymes. The compound demonstrated significant inhibition at micromolar concentrations, indicating its potential as a lead compound for further development .

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| CYP1A2 | 5.0 | Moderate inhibition |

| CYP2D6 | 3.5 | Strong inhibition |

| CYP3A4 | 8.0 | Weak inhibition |

Pharmacological Studies

A pharmacological study assessed the compound's analgesic effects using animal models. Results indicated that administration of this compound significantly reduced pain responses compared to control groups, suggesting its potential utility in pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. For stereochemical control, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. Cyclohexane-carboxylic acid derivatives (e.g., methoxy analogs) have been prepared using similar protocols .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Confirm stereochemistry using X-ray crystallography or NOESY NMR to verify the cis configuration of substituents.

Q. How can the compound’s stability under varying pH and temperature conditions be characterized for experimental reproducibility?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC-MS. For storage, maintain at 2–8°C in anhydrous conditions to prevent hydrolysis of the fluorobenzoyl group, as seen in structurally similar cyclohexane-carboxylic acid derivatives .

- Data Analysis : Use Arrhenius equations to predict shelf-life under standard lab conditions.

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm the cyclohexane ring conformation and fluorobenzoyl substitution pattern.

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).

- MS : High-resolution MS to verify molecular weight (expected [M+H]⁺ for C₁₄H₁₅FO₃: 262.1).

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexane ring influence the compound’s photophysical properties?

- Methodology : Study fluorescence decay kinetics using time-resolved spectroscopy. For example, constrained cyclohexane derivatives (e.g., cis-1-amino-2-(3-indolyl)cyclohexane-1-carboxylic acid) exhibit biexponential decay due to rotameric states of substituents .

- Data Contradictions : If observed lifetimes deviate from predicted rotamer populations, re-evaluate using molecular dynamics simulations to account for solvent effects or hydrogen bonding.

Q. What computational approaches can predict the compound’s reactivity in biological systems (e.g., enzyme binding)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase or kinase enzymes).

- QM/MM Calculations : Assess electronic effects of the 3-fluorobenzoyl group on hydrogen-bonding capacity.

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can data contradictions in solubility and bioavailability predictions be resolved?

- Methodology :

- Experimental Solubility : Measure in DMSO, water, and simulated biological fluids (e.g., PBS).

- In Silico Models**: Use tools like SwissADME to predict logP and bioavailability. If discrepancies arise (e.g., poor aqueous solubility despite favorable logP), investigate aggregation via dynamic light scattering (DLS).

Q. What strategies mitigate batch-to-batch variability in stereochemical purity during scale-up?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring. Use chiral stationary phases in preparative HPLC for large-scale purification. Validate purity via circular dichroism (CD) spectroscopy.

- Lessons from Analogs : Racemic mixtures of related cyclohexane-carboxylic acids (e.g., PF-06928215 cis-enantiomers) require stringent chiral resolution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.